5-Cyclopropoxypyridine-2,4-dicarbonitrile
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Overview
Description
5-Cyclopropoxypyridine-2,4-dicarbonitrile is an organic compound with the molecular formula C10H7N3O. It is a derivative of pyridine, featuring a cyclopropoxy group at the 5-position and two cyano groups at the 2- and 4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypyridine-2,4-dicarbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dicyanopyridine with cyclopropyl alcohol in the presence of a base can yield the desired compound. The reaction typically requires heating and may be catalyzed by a suitable acid or base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions with amines to form aminopyridine derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Cyclopropanation: The cyclopropoxy group can undergo cyclopropanation reactions, leading to the formation of complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, often under photochemical conditions.
Oxidation: Oxidizing agents like perchloric acid in the presence of silver catalysts.
Cyclopropanation: Catalysts such as silver(I) and oxidizing agents like perchloric acid.
Major Products Formed
Aminopyridine Derivatives: Formed through substitution reactions with amines.
Oxidized Products: Resulting from oxidation reactions, introducing new functional groups.
Cyclopropanated Products: Complex cyclic structures formed through cyclopropanation.
Scientific Research Applications
5-Cyclopropoxypyridine-2,4-dicarbonitrile has diverse applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties.
Medicinal Chemistry: Investigated for its potential antimicrobial and antiproliferative activities.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypyridine-2,4-dicarbonitrile involves its interaction with molecular targets through various pathways:
Electron Transport: The compound’s electron-transporting properties make it suitable for use in electronic devices.
Antimicrobial Activity: The presence of cyano groups and the pyridine ring contribute to its antimicrobial properties by interacting with microbial enzymes and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3,4-dicarbonitrile: Similar in structure but contains a chlorine atom instead of a cyclopropoxy group.
Pyridine-2,4-dicarbonitrile: Lacks the cyclopropoxy group, making it less complex.
Uniqueness
5-Cyclopropoxypyridine-2,4-dicarbonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-4-7-3-8(5-12)13-6-10(7)14-9-1-2-9/h3,6,9H,1-2H2 |
InChI Key |
ADHQGPQFOVONOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C#N)C#N |
Origin of Product |
United States |
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